N-(1,3-BENZODIOXOL-5-YL)-N'-MESITYLUREA
Description
N-(1,3-Benzodioxol-5-yl)-N'-mesitylurea is a urea derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group and a mesityl (2,4,6-trimethylphenyl) moiety linked via a urea functional group (-NH-C(=O)-NH-). The benzodioxole ring contributes electron-rich aromaticity, while the mesityl group introduces steric bulk and lipophilicity. Urea-based compounds are notable for their hydrogen-bonding capabilities, which influence their crystallinity, solubility, and molecular recognition properties .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,4,6-trimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-6-11(2)16(12(3)7-10)19-17(20)18-13-4-5-14-15(8-13)22-9-21-14/h4-8H,9H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJVZFQSPXGMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1,3-benzodioxol-5-yl-N’-mesitylurea typically involves the reaction of 1,3-benzodioxole-5-amine with mesityl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: While specific industrial production methods for N-1,3-benzodioxol-5-yl-N’-mesitylurea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-1,3-benzodioxol-5-yl-N’-mesitylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified urea moiety.
Substitution: Formation of substituted urea derivatives with different nucleophiles attached.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N’-mesitylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N’-mesitylurea involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(1,3-Benzodioxol-5-yl)-N'-mesitylurea, enabling a comparative analysis of functional groups, substituents, and physicochemical properties.
N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea (CAS: 692732-83-5)
- Molecular Formula : C₁₇H₁₅N₃O₄S
- Molar Mass : 357.38 g/mol
- Key Structural Differences: Thiourea vs. Urea: The thiourea group (-NH-C(=S)-NH-) replaces the urea group, reducing hydrogen-bond strength due to sulfur’s lower electronegativity. This increases lipophilicity and may alter metabolic stability . Substituents: The mesityl group is replaced by a 2-cyano-4,5-dimethoxyphenyl ring.
- Implications : Higher solubility in polar solvents due to methoxy groups, but weaker intermolecular hydrogen bonding compared to urea derivatives.
N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide
- Molecular Formula: C₉H₈ClNO₃
- Molar Mass : 213.62 g/mol
- Key Structural Differences :
- Acetamide vs. Urea : The acetamide group (-NH-C(=O)-CH₂Cl) lacks the second amine group, limiting hydrogen-bonding capacity.
- Substituents : A chloroethyl chain replaces the mesityl group, introducing electrophilic reactivity (e.g., susceptibility to nucleophilic substitution).
- The benzodioxole moiety remains a common feature, suggesting similar aromatic interactions .
N-(1,3-Benzodioxol-5-ylmethyl)-N'-phenyloxamide
- Structural Features :
- Oxamide vs. Urea : The oxamide group (-NH-C(=O)-C(=O)-NH-) provides two carbonyl groups, enabling stronger hydrogen-bond networks and higher crystallinity.
- Substituents : A benzyl group (benzodioxolylmethyl) and phenyl ring replace the mesityl group, balancing steric bulk and π-π interactions.
- Implications : Enhanced thermal stability and crystal packing efficiency due to extended hydrogen-bonding motifs .
Research Findings and Implications
- Crystallography : Tools like SHELX and WinGX are critical for analyzing the hydrogen-bond networks and ring puckering (e.g., benzodioxole conformation) in these compounds. For instance, the mesityl group in the target compound may induce unique puckering patterns, as described by Cremer and Pople .
- Supramolecular Chemistry : The urea group’s hydrogen-bonding versatility makes it superior to thiourea or acetamide in forming stable cocrystals or coordination polymers .
- Drug Design : Thiourea derivatives (e.g., CAS 692732-83-5) may exhibit better membrane permeability due to increased lipophilicity but could face metabolic instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
